Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyclopropyl isocyanate to yield the desired triazolopyrimidine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can be compared with other triazolopyrimidine derivatives:
Similar Compounds: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine share structural similarities.
Uniqueness: The presence of the cyclopropyl group and the specific arrangement of the triazole and pyrimidine rings confer unique chemical and biological properties to this compound
Properties
Molecular Formula |
C10H11N5O2 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
ethyl 3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)8-7-9(12-5-11-8)15(14-13-7)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
LMFAAQUNYXJMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=N1)N(N=N2)C3CC3 |
Origin of Product |
United States |
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